1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is a room-temperature ionic liquid (RTIL) characterized by its low melting point (-47 °C), low dynamic viscosity, and high ionic conductivity . Unlike heavily halogenated benchmark ILs, the pseudohalogen thiocyanate anion imparts strong hydrogen-bond accepting capabilities and high polarizability. These attributes make [BMIM][SCN] an effective solvent for recalcitrant biopolymers like cellulose, a highly selective extractant for organosulfur compounds in fuel refining, and a conductive medium for electrochemical applications . For procurement and process scale-up, its liquid state at room temperature and favorable mass-transfer profile offer significant handling advantages over solid or highly viscous imidazolium salts.
Substituting [BMIM][SCN] with more common imidazolium salts like [BMIM][Cl] or [BMIM][BF4] fundamentally compromises process efficiency. While [BMIM][Cl] is a standard cellulose solvent, it is a solid at room temperature (melting point ~65 °C) and forms highly viscous melts that require elevated temperatures to pump or stir, driving up energy costs and risking substrate degradation [1]. Conversely, while [BMIM][BF4] is liquid at room temperature, it exhibits significantly lower extraction efficiencies for aromatic sulfur compounds [2] and is susceptible to hydrolysis, releasing corrosive hydrofluoric acid in the presence of moisture. The distinct thiocyanate anion in [BMIM][SCN] bypasses these limitations, providing a stable, low-viscosity, and highly coordinating environment that generic alternatives cannot replicate.
In liquid-liquid extraction processes for fuel desulfurization, [BMIM][SCN] significantly outperforms standard tetrafluoroborate ionic liquids. Under mild conditions (30 °C, 30 minutes, 1:1 mass ratio), [BMIM][SCN] achieved an 86.5% single-stage removal efficiency for dibenzothiophene (DBT) from model diesel[1]. In a direct comparative study, [BMIM][BF4] achieved only 73.02% removal under identical parameters [2]. Furthermore, [BMIM][SCN] maintains its high extraction efficiency across multiple recycling stages without regeneration [1].
| Evidence Dimension | Single-stage DBT removal efficiency |
| Target Compound Data | 86.5% removal ([BMIM][SCN]) |
| Comparator Or Baseline | 73.02% removal ([BMIM][BF4]) |
| Quantified Difference | 13.48% absolute increase in extraction efficiency |
| Conditions | 30 °C, 30 min, 1:1 mass ratio in n-dodecane model oil |
Higher single-stage extraction efficiency reduces the required solvent volume and theoretical stages needed to achieve ultra-low sulfur diesel (ULSD) standards.
The strongly coordinating nature of the thiocyanate anion allows [BMIM][SCN] to dissolve high concentrations of carbohydrates compared to other ionic liquid classes. At 120 °C, [BMIM][SCN] can dissolve >47.0 wt% of monosaccharides such as xylose and glucose[1]. In contrast, closely related ionic liquids like 1-butyl-3-methylimidazolium tricyanomethanide ([BMIM][C(CN)3]) dissolve only 10-20 wt%, and 1-butyl-3-methylimidazolium tetrachloroferrate ([BMIM][FeCl4]) shows zero solubility for these carbohydrates under the same conditions [1].
| Evidence Dimension | Maximum carbohydrate (xylose/glucose) solubility at 120 °C |
| Target Compound Data | >47.0 wt% ([BMIM][SCN]) |
| Comparator Or Baseline | 10-20 wt% ([BMIM][C(CN)3]) and 0 wt% ([BMIM][FeCl4]) |
| Quantified Difference | >2.3x higher solubility capacity compared to [BMIM][C(CN)3] |
| Conditions | 120 °C, atmospheric pressure |
High solubility thresholds allow for highly concentrated biomass processing, maximizing throughput and reducing the total volume of ionic liquid required per batch.
A major bottleneck in ionic liquid applications is high viscosity, which impedes mass transfer and pumping. [BMIM][SCN] is a liquid at room temperature (melting point -47 °C) and exhibits a low dynamic viscosity of approximately 35.9 cP at 25 °C . This is drastically lower than traditional benchmark ILs such as [BMIM][PF6] (typically >300 cP) or [BMIM][Cl], which is a solid at room temperature and requires heating above 65 °C to achieve a workable liquid state.
| Evidence Dimension | Dynamic viscosity at room temperature |
| Target Compound Data | 35.9 cP at 25 °C ([BMIM][SCN]) |
| Comparator Or Baseline | Solid at 25 °C ([BMIM][Cl]) / >300 cP ([BMIM][PF6]) |
| Quantified Difference | Liquid state at RT with order-of-magnitude lower viscosity than [PF6] analogs |
| Conditions | 25 °C, atmospheric pressure |
Low viscosity drastically reduces energy costs associated with heating and pumping, while improving reaction kinetics and extraction mass-transfer rates.
Due to its high affinity for aromatic sulfur compounds and low viscosity, [BMIM][SCN] is a highly effective extractant for removing dibenzothiophene and benzothiophene from diesel and liquid fuels [1]. It is particularly suited for processes aiming to achieve ultra-low sulfur diesel (ULSD) standards without the high hydrogen consumption and extreme temperatures required by conventional hydrodesulfurization (HDS).
The strong hydrogen-bond accepting ability of the SCN- anion, combined with its >47 wt% loading capacity for carbohydrates [2], makes [BMIM][SCN] a strong solvent choice for the dissolution, regeneration, and functionalization of cellulose, chitin, and lignin. It is highly recommended for researchers seeking a room-temperature liquid alternative to [BMIM][Cl] that avoids high-temperature degradation of biopolymers.
With an ionic conductivity of nearly 9 mS/cm at 30 °C and a polarizable anion, [BMIM][SCN] supports a higher solubility of lithium salts (such as LiClO4 and LiTFSI) than many standard RTILs . It is a highly suitable candidate for formulating room-temperature electrolytes in dye-sensitized solar cells, electrochemical sensors, and advanced battery systems where high ion mobility is critical.
Irritant